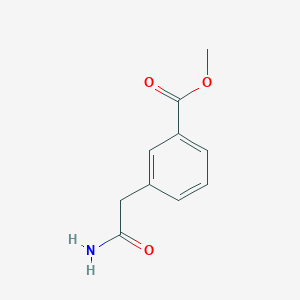

Methyl 3-(2-amino-2-oxoethyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 3-(2-amino-2-oxoethyl)benzoate |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-5H,6H2,1H3,(H2,11,12) |

InChI Key |

ZMURZPJSVVCHBU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC(=O)N |

Origin of Product |

United States |

The Rationale for Comprehensive Investigation

Articulating the Academic Rationale

The academic rationale for a thorough investigation of Methyl 3-(2-amino-2-oxoethyl)benzoate stems from its unique bifunctional nature and the current scarcity of dedicated research on this specific molecule. The presence of both a hydrogen-bond-donating amide and a hydrogen-bond-accepting ester group suggests potential for complex intermolecular interactions, which could be exploited in materials science or medicinal chemistry.

As a bifunctional molecule, it can serve as a versatile building block in organic synthesis. bowen.edu.ngnih.gov The distinct reactivity of the ester and amide functionalities allows for selective chemical modifications, opening pathways to new and complex molecular architectures. oup.com The study of such molecules is crucial for advancing synthetic chemistry and enabling the creation of novel materials and therapeutics. nih.govaip.org

Given the biological activities observed in related substituted benzoates and benzamides, it is plausible that this compound could exhibit interesting pharmacological properties. Its structure represents a novel combination of functional groups that warrants exploration for potential therapeutic applications. The limited information currently available underscores the need for comprehensive studies to elucidate its chemical, physical, and biological properties, thereby unlocking its full scientific potential.

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 929301-93-9 |

| Methyl 3-(2-amino-2-thioethyl) benzoate (B1203000) | Not available in search results |

| Methyl benzoate | 93-58-3 |

| Methyl 3-nitrobenzoate | 618-95-1 |

| Sodium benzoate | 532-32-1 |

| Amisulpride | 71675-85-9 |

| Haloperidol | 52-86-8 |

| Chlorpromazine | 50-53-3 |

| Olanzapine | 132539-06-1 |

| Risperidone | 106266-06-2 |

| Sulpiride | 15676-16-1 |

Strategic Retrosynthetic Deconstruction and Identification of Key Precursors for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically breaking down a target molecule into simpler, commercially available or easily synthesized precursors. For this compound, the primary disconnections involve the ester and amide functional groups.

Two principal retrosynthetic disconnections can be envisioned:

Amide Bond Disconnection (Route A): Cleavage of the C-N bond in the primary amide moiety is a logical step. This disconnection points to 3-(methoxycarbonyl)phenylacetic acid and an ammonia (B1221849) source as the immediate precursors. This approach focuses on forming the amide bond in the final step of the synthesis.

Ester Bond Disconnection (Route B): Alternatively, disconnection of the methyl ester group leads to 3-(2-amino-2-oxoethyl)benzoic acid and methanol (B129727). This strategy prioritizes the formation of the ester linkage as a key step.

A third pathway can be conceptualized based on nucleophilic substitution, where the ester is formed by the reaction of a carboxylate salt with an alkyl halide. researchgate.net This leads to precursors such as a salt of 3-carboxybenzoic acid and 2-chloroacetamide (B119443).

Based on these analyses, the key precursors for the synthesis of this compound are identified as:

3-(Methoxycarbonyl)phenylacetic acid achemblock.com

3-(2-amino-2-oxoethyl)benzoic acid

Ammonia or an ammonia equivalent

Methanol

Methyl 3-(chloromethyl)benzoate (B8533320)

Methyl 3-(cyanomethyl)benzoate researchgate.netgoogle.com

Sodium 3-carbomethoxybenzoate researchgate.net

2-Chloroacetamide researchgate.net

Conventional Synthetic Pathways to this compound and Underlying Reaction Mechanisms

Conventional approaches to synthesizing this compound typically follow linear sequences starting from readily available precursors, focusing on the reliable and well-established reactions of esterification and amidation.

Following Route B of the retrosynthetic analysis, the final step is the esterification of 3-(2-amino-2-oxoethyl)benzoic acid. The most common method for this transformation is the Fischer-Speier esterification. libretexts.org

This reaction involves heating the carboxylic acid with an excess of an alcohol, in this case, methanol, in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orglibretexts.org The mechanism is an acid-catalyzed nucleophilic acyl substitution. libretexts.org All steps of the Fischer esterification are reversible, and the reaction typically has an equilibrium constant near 1. libretexts.org To drive the reaction to completion and maximize the yield of the methyl ester, a large excess of methanol is used as the solvent, shifting the equilibrium according to Le Châtelier's principle. libretexts.org

The reaction proceeds through the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack.

Nucleophilic attack by the hydroxyl oxygen of methanol on the protonated carbonyl carbon.

Proton transfer from the attacking oxonium ion to one of the hydroxyl groups.

Elimination of water as a leaving group, forming a protonated ester.

Deprotonation of the ester to yield the final product, this compound, and regenerate the acid catalyst.

Pursuing Route A, the synthesis involves the amidation of 3-(methoxycarbonyl)phenylacetic acid. achemblock.com The direct reaction of a carboxylic acid with an amine (ammonia in this case) to form an amide is challenging because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgnih.gov Therefore, the carboxylic acid must first be "activated" to facilitate the reaction.

Common activation strategies include:

Conversion to Acyl Chlorides: The carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. libretexts.org This intermediate readily undergoes nucleophilic acyl substitution with ammonia to form the desired primary amide. The byproduct of the initial reaction with SOCl₂ are gases (SO₂ and HCl), which are easily removed.

Use of Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are frequently used to promote amide bond formation. libretexts.org The carboxylic acid first adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by ammonia to form the amide, with dicyclohexylurea (DCU) as a byproduct. libretexts.org

An alternative approach involves the nucleophilic substitution reaction between a carboxylate salt and 2-chloroacetamide. researchgate.net In this method, a salt such as sodium 3-carbomethoxybenzoate would act as the nucleophile, displacing the chloride from 2-chloroacetamide to form an ester linkage, though this route assembles the molecule differently than direct amidation of a phenylacetic acid derivative. A more relevant pathway involves the hydrolysis of the nitrile group of methyl 3-(cyanomethyl)benzoate, an intermediate used in the synthesis of related compounds. researchgate.netgoogle.com

While linear synthesis is common for a molecule of this complexity, convergent and divergent strategies offer advantages in efficiency and the potential for creating chemical libraries.

A convergent synthesis involves preparing different fragments of the molecule separately and then joining them in the final stages. For this compound, this is less common than a linear approach.

A divergent synthesis is a powerful strategy that enables the creation of multiple, structurally distinct compounds from a common intermediate. wikipedia.orgresearchgate.net This approach is highly valuable for generating libraries of analogues for structure-activity relationship studies. A divergent synthesis for derivatives of this compound could begin from a key intermediate, such as methyl 3-(cyanomethyl)benzoate. researchgate.netgoogle.com

From this common intermediate, several pathways can diverge:

Path A: Hydrolysis of the nitrile group yields the target primary amide, this compound.

Path B: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with a variety of different alcohols to produce a range of esters.

Path C: The nitrile can be subjected to different chemical transformations to yield other functional groups, while the ester moiety is simultaneously modified.

This strategy allows for the rapid generation of molecular diversity from a single, readily accessible starting material. nih.gov

Contemporary and Innovative Synthetic Techniques for this compound

Modern synthetic chemistry emphasizes the development of catalytic methods that are more atom-economical, efficient, and environmentally friendly than classical stoichiometric approaches.

Transition Metal Catalysis: Direct amidation of carboxylic acids with amines, avoiding the need for stoichiometric activating agents, is a significant goal in green chemistry. nih.gov Transition metal catalysts have shown promise in this area. For instance, nickel(II) chloride (NiCl₂) has been demonstrated to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with amines. nih.gov This method could be applied to the reaction of 3-(methoxycarbonyl)phenylacetic acid with an ammonia source, proceeding in a solvent like toluene (B28343) at elevated temperatures. nih.gov Other metal catalysts, such as those based on zirconium (e.g., ZrCl₄), have also been explored for direct amide bond formation. rsc.org

Table 1: Selected Transition Metal Catalysts for Amidation and Esterification

| Reaction Type | Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Amidation | NiCl₂ | Phenylacetic acid, Benzylamine | Toluene, 110°C, 20h | 95% | nih.gov |

| Amidation | ZrCl₄ | 3-Phenylpropionic acid, Aniline | p-Xylene, reflux | 41% conversion | rsc.org |

| Esterification | Zr/Ti Solid Acid | Benzoic acid, Methanol | 150°C, 24h | >99% | mdpi.com |

| Esterification | Functionalized Silica (B1680970) Gel | Benzoic acid, Methanol | 64.5°C | ~92% conversion | researchgate.net |

| Esterification | Tin(II) compounds | Benzoic acid, C7-C13 alcohols | 160-250°C | N/A | google.com |

Catalytic esterification methods also represent a significant advancement. Solid acid catalysts, such as zirconium or titanium oxides and functionalized silica gels, offer several advantages over homogeneous catalysts like H₂SO₄. mdpi.comresearchgate.net These heterogeneous catalysts are easily separated from the reaction mixture by filtration, can often be recycled and reused, and are typically less corrosive. researchgate.net For example, a Zr/Ti solid acid has been used to catalyze the esterification of various benzoic acids with methanol in high yields. mdpi.com Tin(II) compounds have also been patented for use as esterification catalysts. google.com

Organocatalysis: While transition metal catalysis is well-established, organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field. Although specific organocatalytic methods for the synthesis of this compound are not prominently detailed in the literature, the principles of organocatalysis are broadly applicable to both ester and amide bond formation and represent a promising area for future research in the synthesis of this and related compounds.

Implementation of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. uniroma1.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.itunibo.it Key green methodologies applicable to amide synthesis include solvent-free reactions, microwave-assisted synthesis, and photochemical methods. tandfonline.comnih.govrsc.org

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. tandfonline.comresearchgate.netresearchgate.net This approach not only reduces environmental pollution but can also lead to higher reaction rates and yields. researchgate.net For the synthesis of benzamides, methods have been developed that proceed under solvent- and activation-free conditions, for instance, by reacting amines with enol esters like vinyl benzoate. tandfonline.comyoutube.com The resulting amides can often be isolated through simple crystallization, further minimizing the use of solvents in the purification step. tandfonline.com Another innovative solvent-free method employs methoxysilanes as coupling agents to facilitate the formation of amides from carboxylic acids and amines in good to excellent yields without the need for an inert atmosphere. rsc.org

| Parameter | Conventional Solvent-Based Method | Solvent-Free Method | Reference |

|---|---|---|---|

| Reaction Medium | Organic Solvents (e.g., DMF, CH2Cl2) | None (neat reactants or solid-state) | tandfonline.comresearchgate.net |

| Coupling/Activating Agent | Stoichiometric reagents (e.g., DCC, HOBt) | Catalytic (e.g., Boric Acid) or Reagentless | researchgate.netasianpubs.org |

| Work-up Procedure | Aqueous extraction, multiple washes | Direct crystallization or simple filtration | tandfonline.comrsc.org |

| Waste Generation | High (solvent and reagent by-products) | Minimal | researchgate.net |

| Environmental Impact | Significant (VOCs, hazardous waste) | Low | researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. nih.govasianpubs.org For amide synthesis, microwave assistance often leads to dramatically reduced reaction times, increased yields, and easier work-up procedures. asianpubs.orgresearchgate.net Protocols for the direct conversion of carboxylic acids to amides under solvent-free, microwave-assisted conditions have been successfully developed. asianpubs.orgnih.gov These methods may utilize a catalyst, such as ceric ammonium (B1175870) nitrate, to facilitate the direct amidation of carboxylic acids and amines, providing a rapid and efficient route to the desired products. nih.govnih.gov The energy efficiency and speed of microwave-assisted synthesis align well with the core tenets of green chemistry. nih.govrsc.org

| Condition | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes (e.g., 8-12 min) | asianpubs.orgresearchgate.net |

| Energy Input | Bulk heating, less efficient | Direct, efficient heating of polar molecules | nih.gov |

| Yield | Moderate to good | Good to excellent (often quantitative) | researchgate.net |

| By-product Formation | Can be significant due to prolonged heating | Often reduced due to short reaction times | nih.gov |

| Solvent Use | Often required | Frequently performed under solvent-free conditions | researchgate.netnih.gov |

Photochemical Synthesis

Photochemical reactions utilize light as a clean reagent to induce chemical transformations. rsc.org This methodology offers unique reaction pathways that are often inaccessible through thermal methods. In the context of related structures, photochemical reactions of esters like methyl benzoate with olefins can proceed via hydrogen abstraction or cycloaddition, indicating the potential for C-C bond formation under photochemical conditions. rsc.org While a direct photochemical synthesis of this compound is not prominently documented, the principles of photochemistry could be applied to activate precursors or facilitate novel coupling reactions, potentially under mild and environmentally friendly conditions. scispace.com The use of continuous flow reactors can further enhance photochemical processes by ensuring uniform irradiation and improving safety and scalability. rsc.org

Continuous Flow Chemistry Applications for Scalable Synthesis of this compound

Continuous flow chemistry has become a transformative technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages in scalability, safety, and process control over traditional batch manufacturing. azolifesciences.comeuropa.eupolimi.it The application of flow chemistry to the synthesis of this compound would enable safer handling of reactive intermediates and exothermic reactions due to the high surface-area-to-volume ratio of microreactors, which allows for superior heat and mass transfer. europa.eupolimi.it

A scalable synthesis could be envisioned as a multi-step sequence integrated into a continuous flow system. For instance, the formation of an activated ester or acyl chloride precursor could occur in a first reactor module, followed by immediate mixing with an ammonia source in a second module to form the final amide product. This approach minimizes the isolation of potentially unstable intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org Such systems can be readily scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel) to meet manufacturing demands. azolifesciences.com The integration of in-line analytical tools can provide real-time monitoring of the reaction, ensuring consistent product quality and yield. acs.org

| Parameter | Description | Typical Range/Value | Reference |

|---|---|---|---|

| Reactor Type | Plug Flow Reactor (PFR), Tube or Micro-capillary Reactor | PFA, Stainless Steel | acs.orgjst.org.in |

| Reactor Volume | Volume of the reaction coil/channel | 1 - 50 mL | acs.org |

| Temperature | Controlled via external heating/cooling | 25 - 150 °C | jst.org.in |

| Pressure | Applied via back-pressure regulator to suppress boiling | 1 - 10 bar | polimi.it |

| Flow Rate | Rate at which reagents are pumped into the reactor | 0.1 - 10 mL/min | mdpi.com |

| Residence Time | Average time a molecule spends in the reactor | Seconds to minutes | jst.org.in |

| Productivity | Amount of product generated per unit of time | g/hour to kg/day | azolifesciences.com |

Methodologies for Isolation and Purification of Synthesized this compound

The isolation and purification of the final product are critical steps to ensure the required purity standards are met. For amide compounds like this compound, several standard and advanced methodologies can be employed.

Crystallization

Crystallization is often the preferred method for purifying solid amides, as it can provide high purity without the significant product loss that can occur during chromatographic separation. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of crystals. The choice of solvent is critical for successful crystallization. Polar solvents are generally suitable for amides. researchgate.net The pure crystals are then typically isolated by vacuum filtration, washed with a small amount of cold solvent to remove residual impurities, and dried. youtube.com

| Solvent | Boiling Point (°C) | Key Characteristics | Reference |

|---|---|---|---|

| Ethanol (B145695) | 78.4 | Good solvating power at high temperature, lower at room temperature. | researchgate.net |

| Acetonitrile (B52724) | 81.6 | Often gives very good results for amide crystallization. | researchgate.net |

| Ethyl Acetate | 77.1 | Commonly used, good for moderately polar compounds. | researchgate.net |

| 1,4-Dioxane | 101 | Recommended solvent for certain amides. | researchgate.net |

| Water | 100 | Can be used as a co-solvent or for precipitating the product from an organic solution. | youtube.com |

Chromatography

When crystallization fails to remove all impurities, or if the product is not a solid, column chromatography is the most common purification technique. acs.org For a moderately polar compound like this compound, normal-phase silica gel chromatography is a suitable choice. acs.org A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used as the mobile phase to elute the compounds from the silica gel stationary phase. researchgate.netacs.org The polarity of the eluent is optimized to achieve a good separation between the desired product and any impurities. In some complex reaction mixtures, specialized techniques like solid-phase extraction using strong cation exchange (SCX) cartridges can be employed to capture basic products before final purification by flash chromatography. biotage.com

An exploration of the chemical reactivity and transformation pathways of this compound reveals a molecule with two key reactive centers: a methyl ester and a primary amide. The reactivity of each functional group can be selectively targeted through the careful choice of reagents and reaction conditions, allowing for a diverse range of chemical transformations.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of Methyl 3 2 Amino 2 Oxoethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to deduce the chemical environment of individual protons and carbons, as well as their connectivity.

Proton (¹H) NMR Spectroscopic Techniques for Methyl 3-(2-amino-2-oxoethyl)benzoate

Proton (¹H) NMR spectroscopy is a primary method for determining the structure of organic compounds. For this compound, the ¹H NMR spectrum provides valuable information regarding the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the ester and amide functional groups, as well as the aromatic ring.

A detailed analysis of the ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group of the amide, the methyl (-OCH3) protons of the ester, and the amide (-NH2) protons. The splitting patterns (multiplicity) of the aromatic signals would further elucidate the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.4 - 8.2 | Multiplet |

| -OCH₃ | ~3.9 | Singlet |

| -CH₂- | ~3.6 | Singlet |

| -NH₂ | 5.5 - 7.5 | Broad Singlet |

Note: Predicted data is based on computational models and may vary from experimental values.

Carbon-13 (¹³C) NMR Spectroscopic Techniques for this compound

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

Key signals would include those for the two carbonyl carbons (one from the ester and one from the amide), the aromatic carbons, the methylene carbon, and the methyl carbon. The downfield shifts of the carbonyl carbons are particularly characteristic.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166 |

| C=O (Amide) | ~173 |

| Aromatic-C | 128 - 135 |

| -OCH₃ | ~52 |

| -CH₂- | ~42 |

Note: Predicted data is based on computational models and may vary from experimental values.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To establish unambiguous assignments of the ¹H and ¹³C NMR spectra and to determine the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not applicable for stereochemical assignments in this achiral molecule, NOESY can provide through-space correlations between protons that are in close proximity, further confirming the proposed structure.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the calculation of the elemental composition of the parent ion, providing strong evidence for the molecular formula of this compound (C₁₀H₁₁NO₃). The theoretical exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₁₀H₁₁NO₃ | [M+H]⁺ | 194.0761 |

| C₁₀H₁₁NO₃ | [M+Na]⁺ | 216.0580 |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (for example, the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and the connectivity of its functional groups.

For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the amide bond, and fragmentation of the side chain. The observed fragment ions would be compared to predicted fragmentation patterns to further corroborate the proposed structure.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 194.0761 | 163.0601 | CH₃OH |

| 194.0761 | 150.0522 | C₂H₄NO |

| 194.0761 | 135.0441 | C₂H₃NO₂ |

Note: Predicted fragmentation is based on general fragmentation rules and may not encompass all observed fragments in an experimental spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When applied to this compound, these methods would provide a unique vibrational spectrum, or "fingerprint," of the compound.

The analysis would focus on identifying characteristic absorption bands corresponding to the distinct functional groups within the molecule. For instance, the primary amide group (-CONH₂) would be expected to show N-H stretching vibrations, typically in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations from both the amide and the ester groups would appear as strong absorptions in the 1630-1750 cm⁻¹ range. The ester group (-COOCH₃) would also exhibit characteristic C-O stretching bands. Vibrations associated with the substituted benzene ring would also be present.

A hypothetical data table of expected IR absorptions is presented below, based on typical frequency ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1730 - 1750 |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H | Bend (Amide II) | 1550 - 1640 |

| Ester C-O | Stretch | 1100 - 1300 |

This table is illustrative and based on general spectroscopic principles, not on experimentally obtained data for this compound.

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound were grown, this technique could provide a complete and unambiguous structural determination.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the crystal lattice parameters (unit cell dimensions) and the symmetry of the crystal (space group). Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate how the molecules pack together in the solid state. This information is crucial for understanding the compound's physical properties.

A table of crystallographic parameters that would be determined from such an analysis is provided below.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

No published X-ray crystallographic data for this compound could be located.

Chromatographic Techniques for Purity Assessment and Separation of this compound (e.g., HPLC, GC-MS, SFC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. The choice of technique depends on the analyte's properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) would likely be a suitable method for analyzing this compound due to its polarity and expected low volatility. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a common approach. The compound would be detected as it elutes from the column, typically by a UV detector set to a wavelength where the benzene ring absorbs. The retention time would be a characteristic feature, and the peak area would be proportional to the concentration, allowing for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS might be challenging without derivatization, as the primary amide group could lead to poor peak shape and thermal degradation. If the compound is sufficiently stable, GC-MS would provide separation based on boiling point and polarity, and the mass spectrometer would provide information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid (often carbon dioxide) as the mobile phase. SFC can be faster than HPLC and is well-suited for separating and purifying a wide range of compounds. It could be an effective technique for the analysis and purification of this compound, potentially offering advantages in speed and solvent reduction compared to HPLC.

A summary of how these techniques would be applied is presented in the table below.

| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

| HPLC | Partitioning between a solid stationary phase and a liquid mobile phase. | C18 (Reversed-Phase) | Acetonitrile/Water | UV-Vis |

| GC-MS | Partitioning between a liquid stationary phase and a gas mobile phase. | Polysiloxane | Helium | Mass Spectrometry |

| SFC | Partitioning between a solid stationary phase and a supercritical fluid mobile phase. | Various (e.g., silica (B1680970), chiral) | CO₂ with co-solvents (e.g., Methanol) | UV-Vis, MS |

This table describes general applications of these techniques; specific method parameters for this compound are not available in the literature.

Computational and Theoretical Investigations of Methyl 3 2 Amino 2 Oxoethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Energetics of Methyl 3-(2-amino-2-oxoethyl)benzoate

Quantum chemical calculations are fundamental to determining the electronic properties and energetic stability of a molecule. acs.org These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and thermodynamic properties. cambridge.org For molecules like alkyl benzoates, these calculations can help validate experimental data and provide a basis for thermochemical analysis. acs.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a system based on its electron density. mpg.deyoutube.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. unimelb.edu.au

Molecular Geometry: A crucial first step in any computational study is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would predict key bond lengths, bond angles, and dihedral angles. nih.gov The planarity of the benzene (B151609) ring, the orientation of the ester and acetamide (B32628) groups relative to the ring, and the geometry of the amide group are critical structural parameters that can be determined. These calculations would likely show significant electron delocalization across the benzene ring and the carbonyl groups of the ester and amide functions.

Table 1: Representative Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation. This table contains illustrative data based on typical values for similar functional groups and does not represent experimentally verified results.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=O (Ester) | ~1.21 Å | |

| C=O (Amide) | ~1.24 Å | |

| C-N (Amide) | ~1.34 Å | |

| C-O (Ester) | ~1.35 Å | |

| Bond Angles | ||

| O=C-O (Ester) | ~124° | |

| O=C-N (Amide) | ~123° | |

| Dihedral Angles | ||

| C-C-C=O (Ester) | ~178° (near planar) | |

| C-C-C-C (Acetamide) | Variable (denotes rotation) |

Orbital Analysis: DFT is also used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these orbitals are key indicators of chemical reactivity.

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and potentially the lone pairs of the nitrogen and oxygen atoms of the amide group. The energy of the HOMO relates to the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be distributed over the carbonyl groups of both the ester and amide, as these are electron-withdrawing groups, and across the π-system of the aromatic ring. The LUMO's energy indicates the molecule's capacity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. mdpi.com A smaller gap generally suggests higher reactivity.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. wikipedia.orglibretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. dtic.milpnas.org

For a molecule of this size, Hartree-Fock would be a starting point, but it famously neglects electron correlation, which is crucial for accurate energy predictions. Post-Hartree-Fock methods like MP2 would provide a more accurate description of the molecule's energetics by including electron correlation effects. researchgate.net These methods could be used to refine the geometry and calculate more precise energies for different conformers of this compound, providing a benchmark against which DFT results can be compared. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. dovepress.com MD simulations can reveal the conformational landscape of flexible molecules and detail their interactions with surrounding molecules, such as solvents or other solutes. nih.gov

For this compound, which has several rotatable bonds (e.g., around the C-C bond of the ethyl group and the C-O bond of the ester), MD simulations can explore the different accessible conformations and their relative stabilities. dntb.gov.ua Key areas of investigation would include:

Rotational Barriers: Calculating the energy barriers for rotation around key single bonds to understand the flexibility of the side chain.

Hydrogen Bonding: The primary amide group (-CONH₂) has both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O). MD simulations in a protic solvent like water would show the formation, duration, and geometry of intermolecular hydrogen bonds.

Solvent Effects: Simulating the molecule in different solvents can reveal how the solvent environment affects its preferred conformation and dynamics.

Self-Assembly: In concentrated solutions, MD can predict whether molecules of this compound tend to aggregate and can characterize the nature of these intermolecular interactions (e.g., π–π stacking of the benzene rings, hydrogen bonding between amide groups). nih.gov

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms for this compound

Computational methods are invaluable for predicting where and how a molecule is likely to react. rsc.org DFT-based reactivity descriptors are commonly used for this purpose. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygens and positive potential (blue) around the amide hydrogens, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT can quantify the reactivity of different atomic sites within the molecule. acs.org They predict which atoms are most susceptible to nucleophilic attack, electrophilic attack, or radical attack by analyzing how the electron density changes upon the addition or removal of an electron.

Reaction Pathway Modeling: For a specific reaction, such as the hydrolysis of the ester or amide group, computational methods can be used to map the entire reaction pathway. stackexchange.com This involves locating the transition state structure and calculating the activation energy barrier, which provides a theoretical estimate of the reaction rate.

Computational Studies on Structure-Property Relationships (SPR) of this compound and its Analogues

Structure-Property Relationship (SPR) studies aim to understand how a molecule's chemical structure influences its physical, chemical, and biological properties. Computational chemistry allows for the systematic investigation of these relationships by creating and analyzing a series of related molecules in silico. nih.gov

For this compound and its analogues, a computational SPR study could involve:

Systematic Modification: Creating a virtual library of analogues by, for example, moving the side chain to the ortho or para positions, substituting groups on the benzene ring (e.g., with electron-donating or -withdrawing groups), or modifying the amide (e.g., to a secondary or tertiary amide).

Property Calculation: For each analogue, calculating a set of key properties using methods like DFT. These properties could include the HOMO-LUMO gap, dipole moment, polarizability, and electrostatic potential.

Correlation Analysis: Analyzing the resulting data to establish quantitative relationships. For instance, one could correlate the Hammett parameter of a substituent on the ring with the calculated HOMO energy or the charge on the ester's carbonyl carbon. acs.org Such studies provide a framework for the rational design of molecules with desired electronic or physical properties. mdpi.com

Table 2: Illustrative Data for a Hypothetical SPR Study of Substituted Analogues. This table shows representative data demonstrating how properties might change with substitution. X represents a substituent at the para-position of the benzene ring.

| Substituent (X) | Hammett Constant (σp) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| -NO₂ | 0.78 | 5.1 | 4.2 |

| -Cl | 0.23 | 3.2 | 4.8 |

| -H (Parent) | 0.00 | 2.5 | 5.1 |

| -CH₃ | -0.17 | 2.3 | 5.0 |

| -NH₂ | -0.66 | 1.9 | 4.6 |

Virtual Screening and Ligand Design Methodologies Employing this compound as a Structural Template (Theoretical Focus)

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target. mdpi.com A molecule like this compound can serve as a starting point or "scaffold" in such a process. nih.gov

Scaffold-Based Virtual Screening: The core structure of this compound can be used as a template. A virtual library of compounds can be generated by attaching various chemical groups (R-groups) at different positions on this scaffold. researchgate.net This library can then be computationally screened against a protein target.

Pharmacophore Modeling: The key chemical features of the molecule—such as the hydrogen bond donors and acceptors of the amide, the aromatic ring, and the ester group—can be used to define a 3D pharmacophore model. nih.gov This model represents the essential spatial arrangement of features required for biological activity. Large chemical databases can then be searched for other, structurally diverse molecules that match this pharmacophore query.

Fragment-Based Design: The compound can be deconstructed into its constituent fragments (e.g., the methyl benzoate (B1203000) fragment and the acetamide fragment). In fragment-based drug design, small fragments like these are computationally docked into a protein's binding site to identify which ones bind favorably. These fragments can then be computationally "grown" or "linked" to create a larger, more potent ligand.

These theoretical approaches allow researchers to explore vast chemical space efficiently, prioritizing a smaller number of promising candidates for synthesis and experimental testing. epa.gov

Derivatization Strategies and the Role of Methyl 3 2 Amino 2 Oxoethyl Benzoate As a Synthetic Scaffold

Systematic Synthesis of Homologues and Analogues through Modification of the Ester Group

The methyl ester group in Methyl 3-(2-amino-2-oxoethyl)benzoate is a key site for derivatization to produce a variety of homologues and analogues. Standard synthetic transformations such as hydrolysis, transesterification, and reduction can be employed to modify this functional group.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-amino-2-oxoethyl)benzoic acid, under either acidic or basic conditions. High-temperature water has been shown to promote the hydrolysis of methyl benzoates. rsc.org Basic hydrolysis, or saponification, using aqueous sodium hydroxide (B78521) or potassium hydroxide, is also a highly effective method, often resulting in the formation of the carboxylate salt, which can then be neutralized to yield the free carboxylic acid. rsc.orgchemspider.comorgsyn.org This carboxylic acid derivative is a crucial intermediate for the synthesis of further analogues, such as amides and other esters.

Transesterification: This process allows for the conversion of the methyl ester into other alkyl or aryl esters. The reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol. For instance, refluxing this compound in ethanol (B145695) with a catalytic amount of sulfuric acid would yield Ethyl 3-(2-amino-2-oxoethyl)benzoate. Various catalysts, including solid acids like zirconium/titanium oxides, have been developed to facilitate the esterification and transesterification of benzoates, offering environmentally friendlier alternatives to traditional acid catalysts. mdpi.comresearchgate.net

Reduction: The ester group can be selectively reduced to a primary alcohol, yielding [3-(hydroxymethyl)phenyl]acetamide. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting alcohol provides another point for diversification, for example, through etherification or conversion to a leaving group for nucleophilic substitution reactions.

A summary of these modifications is presented in the table below.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | NaOH(aq) or HCl(aq), heat | Carboxylic Acid |

| Transesterification | R'OH, H₂SO₄ (cat.) or NaOR' | Ester (OR') |

| Reduction | LiAlH₄, THF | Primary Alcohol |

Exploration of N-Substituted Amide Derivatives Derived from this compound

The primary amide functionality of this compound is another key site for derivatization, allowing for the synthesis of a wide array of N-substituted analogues. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

N-Alkylation: The amide nitrogen can be alkylated, though this often requires activation of the amide or the use of strong bases and alkylating agents. Direct alkylation can be challenging due to the relatively low nucleophilicity of the amide nitrogen.

N-Acylation: N-acylation can lead to the formation of N-acylamide (imide) derivatives. This can be achieved by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base.

Hofmann Rearrangement: A more profound modification involves the Hofmann rearrangement, where the primary amide is treated with bromine and a strong base to yield a primary amine with one less carbon atom, in this case, Methyl 3-(aminomethyl)benzoate. This amine can then serve as a handle for a multitude of further derivatizations, including reductive amination, acylation, and sulfonylation, to generate a diverse library of compounds.

The following table outlines some potential N-substitution strategies.

| Reaction Type | Reagents | Resulting Moiety |

| N-Alkylation | R-X, strong base | Secondary Amide |

| N-Acylation | RCOCl, base | Imide |

| Hofmann Rearrangement | Br₂, NaOH | Primary Amine (aminomethyl) |

Functionalization and Derivatization of the Aromatic Ring System of this compound

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effects of the two substituents, the methyl ester and the 2-amino-2-oxoethyl group, play a crucial role in determining the regioselectivity of these reactions. Both the methoxycarbonyl group (-COOCH₃) and the acetamido group (-CH₂CONH₂) are electron-withdrawing and meta-directing groups. echemi.comrsc.org Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, which is meta to both existing substituents.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. mnstate.eduma.edu This reaction introduces a nitro group (-NO₂) onto the ring, which is a versatile functional group that can be subsequently reduced to an amino group, enabling a wide range of further chemical transformations. echemi.comaiinmr.com The expected major product would be Methyl 3-(2-amino-2-oxoethyl)-5-nitrobenzoate.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. google.com This introduces a halogen atom onto the aromatic ring, which can then be used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-heteroatom bonds.

Sulfonation: Sulfonation can be accomplished by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). This introduces a sulfonic acid group (-SO₃H) onto the ring.

Friedel-Crafts Acylation and Alkylation: These reactions are generally not feasible due to the deactivating nature of the existing electron-withdrawing groups on the aromatic ring, which makes the ring not nucleophilic enough to attack the carbocation or acylium ion intermediates.

The table below summarizes the primary electrophilic aromatic substitution reactions.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(2-amino-2-oxoethyl)-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-3-(2-amino-2-oxoethyl)benzoate |

| Chlorination | Cl₂, AlCl₃ | Methyl 5-chloro-3-(2-amino-2-oxoethyl)benzoate |

| Sulfonation | SO₃, H₂SO₄ | 5-(Methoxycarbonyl)-3-(2-amino-2-oxoethyl)benzenesulfonic acid |

Utilization of this compound as a Building Block in Complex Molecular Synthesis

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules. Its bifunctional nature allows it to be incorporated into larger structures through reactions involving its ester and amide groups, or through modifications of its aromatic ring.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools in diversity-oriented synthesis. nih.gov While direct participation of this compound in common MCRs like the Ugi or Passerini reactions is not straightforward due to the lack of a primary amine or carboxylic acid group, its derivatives can be readily employed.

For instance, hydrolysis of the ester to the corresponding carboxylic acid, 3-(2-amino-2-oxoethyl)benzoic acid, provides a suitable component for the Ugi and Passerini reactions . nih.govbeilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org

In the Passerini three-component reaction , this carboxylic acid derivative could react with an aldehyde or ketone and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgnih.gov

In the Ugi four-component reaction , the carboxylic acid could be combined with an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide scaffold. researchgate.netfu-berlin.de

Furthermore, conversion of the primary amide via Hofmann rearrangement to Methyl 3-(aminomethyl)benzoate would provide a primary amine component suitable for direct use in the Ugi reaction. These strategies allow for the rapid generation of complex and diverse molecular scaffolds based on the this compound core.

The bifunctional nature of derivatives of this compound makes them potential monomers for the synthesis of polymers such as polyamides and polyesters.

Hydrolysis of the methyl ester yields 3-(2-amino-2-oxoethyl)benzoic acid. This molecule contains a carboxylic acid and a primary amide. While the amide is relatively unreactive for polymerization, it can be converted to a more useful functional group. For example, Hofmann rearrangement would yield 3-aminomethylbenzoic acid. This aminocarboxylic acid can undergo self-condensation polymerization to form a polyamide.

Alternatively, if both the ester and amide groups are converted to reactive functionalities, it can act as a monomer. For example, reduction of the ester to an alcohol and hydrolysis of the amide to a carboxylic acid (via the nitrile) would yield 3-(hydroxymethyl)benzoic acid, a monomer for polyester (B1180765) synthesis. If the amide is converted to an amine via Hofmann rearrangement and the ester is hydrolyzed, the resulting 3-aminobenzoic acid can be used to synthesize polyamides. Poly(amino acid) based polymers are known for their use in drug delivery systems. nih.gov

Design and Synthesis of Novel Chemical Entities Based on the this compound Scaffold

The this compound scaffold provides a robust platform for the design and synthesis of novel chemical entities with potential applications in medicinal chemistry and material science. By systematically applying the derivatization strategies outlined above, libraries of compounds can be generated and screened for desired properties.

For example, in drug discovery, the scaffold can be decorated with various functional groups to optimize interactions with a biological target. The aromatic ring can be substituted with hydrogen bond donors and acceptors, or with lipophilic groups to modulate pharmacokinetic properties. The amide and ester functionalities can be modified to explore different linker lengths and rigidities, or to introduce bioisosteric replacements.

A hypothetical synthetic scheme for generating a small library of derivatives could involve:

Parallel synthesis of ester analogues: Transesterification with a variety of alcohols.

Amide derivatization: N-alkylation or acylation of the parent molecule.

Aromatic ring functionalization: Nitration followed by reduction to the amine, which can then be further derivatized (e.g., by acylation or sulfonylation) to introduce a wide range of substituents at the 5-position.

This systematic approach, combining modifications at all three reactive sites, allows for a thorough exploration of the chemical space around the this compound core, facilitating the discovery of novel molecules with tailored functions.

Advanced Applications of Methyl 3 2 Amino 2 Oxoethyl Benzoate in Specialized Chemical Disciplines

Supramolecular Chemistry and Self-Assembly Studies Involving Methyl 3-(2-amino-2-oxoethyl)benzoate

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. These molecular assemblies are held together by non-covalent intermolecular forces. Amino acids and their derivatives are known to be excellent building blocks for self-assembling nanostructures and supramolecular soft materials due to their ability to form various non-covalent interactions. mdpi.com

The structure of this compound contains several key features that suggest its potential for use in supramolecular chemistry and self-assembly:

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (-NH) and acceptor (C=O), which can lead to the formation of one-dimensional tapes or two-dimensional sheets.

π-π Stacking: The presence of the benzene (B151609) ring allows for π-π stacking interactions between molecules, which can contribute to the stability of self-assembled structures.

Dipole-Dipole Interactions: The ester and amide functionalities introduce dipoles into the molecule, which can lead to favorable dipole-dipole interactions.

These non-covalent interactions could potentially drive the self-assembly of this compound into various ordered structures, such as nanofibers, nanotubes, or gels. The specific morphology of the resulting supramolecular structures would be influenced by factors such as solvent, temperature, and concentration.

While specific studies on the self-assembly of this compound are not extensively documented, the principles governing the self-assembly of other amino acid derivatives suggest its promise in this area. beilstein-journals.org For instance, the interplay of hydrogen bonds and π-π interactions in similar molecules has been shown to result in the formation of complex hierarchical nanostructures.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Functional Group(s) Involved | Potential Role in Self-Assembly |

| Hydrogen Bonding | Amide (-CONH2) | Formation of linear or sheet-like structures |

| π-π Stacking | Benzene Ring | Stabilization of multi-layered assemblies |

| Dipole-Dipole | Ester (-COOCH3), Amide (-CONH2) | Directional control of molecular packing |

Coordination Chemistry: this compound as a Ligand or Ligand Precursor

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The versatility of a ligand is determined by the number and type of donor atoms it possesses. This compound has several potential donor atoms, including the oxygen atoms of the ester and amide groups, and the nitrogen atom of the amide group, making it a candidate for use as a ligand in the synthesis of metal complexes. uobaghdad.edu.iq

The coordination behavior of benzoate (B1203000) derivatives with metal ions is known to be sensitive to the nature of the substituents on the benzene ring. mdpi.com The presence of the 2-amino-2-oxoethyl group at the meta position of the benzoate ring in this compound could influence the coordination mode and the resulting structure of the metal complex.

While direct studies of this compound as a ligand are limited, research on related aminobenzoate derivatives has shown their ability to form stable complexes with various transition metals. uobaghdad.edu.iq These complexes have potential applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Furthermore, this compound could serve as a precursor to more complex ligands. For example, the amino group could be modified to introduce other coordinating functionalities, leading to the formation of polydentate ligands that can form more stable complexes with metal ions.

Development of Chemo-Sensors and Probes Utilizing the Structural Features of this compound

Chemo-sensors are molecules designed to detect and signal the presence of specific chemical species. They typically consist of a receptor unit that binds to the analyte and a signaling unit that produces a measurable signal, such as a change in color or fluorescence. mdpi.com The design of effective chemo-sensors relies on the careful selection of a receptor that can selectively bind to the target analyte.

The structural features of this compound offer several possibilities for its incorporation into chemo-sensor design:

The amide and ester groups can act as hydrogen bond donors and acceptors, enabling the molecule to selectively bind to analytes through hydrogen bonding interactions.

The aromatic ring can be functionalized with fluorophores or chromophores to create a signaling unit.

The molecule as a whole could act as a building block for the synthesis of more complex receptor molecules.

For instance, the amino group of the amide could be used as a reactive site to attach a fluorescent reporter group. Upon binding of an analyte to the benzoate portion of the molecule, a conformational change could occur, leading to a change in the fluorescence of the reporter group. While specific chemo-sensors based on this compound have not been reported, the general principles of chemo-sensor design suggest that its structural framework is a promising starting point for the development of new sensory molecules. nih.govresearchgate.net

Role in Catalysis as a Ligand Component or Organocatalyst

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal-based catalysts. Chiral ligands, in particular, are essential for enantioselective catalysis, which is of great importance in the synthesis of pharmaceuticals and other fine chemicals. Amino acids and their derivatives are a readily available source of chirality and have been widely used as ligands in a variety of metal-catalyzed reactions. mdpi.com

Given that this compound is a derivative of an amino acid, it has the potential to be used as a ligand component in asymmetric catalysis. The molecule itself is not chiral, but it could be used as a scaffold to synthesize chiral ligands. For example, the amino group could be derivatized with a chiral auxiliary, or the molecule could be incorporated into a larger chiral ligand framework.

Furthermore, the field of organocatalysis, which utilizes small organic molecules as catalysts, has grown rapidly in recent years. Molecules containing hydrogen bond donors and acceptors, such as amides, can act as organocatalysts by activating substrates through hydrogen bonding interactions. The amide group in this compound could potentially allow it to function as an organocatalyst in certain reactions.

While the direct application of this compound in catalysis has yet to be explored, its structural relationship to known classes of ligands and organocatalysts suggests that it is a molecule with potential in this field.

Future Research Directions and Unexplored Avenues for Methyl 3 2 Amino 2 Oxoethyl Benzoate

Prospects for Green and Sustainable Synthesis of Methyl 3-(2-amino-2-oxoethyl)benzoate and its Derivatives

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Traditional routes to molecules like this compound would likely involve multi-step processes employing stoichiometric activating agents and volatile organic solvents, leading to significant waste generation. ucl.ac.uk Future research should prioritize the development of green and sustainable synthetic pathways.

Several promising strategies could be adapted for this purpose. One approach is the direct amidation of ester precursors, which can be performed under metal- and base-free conditions using water as a green solvent. rsc.org This would be a highly atom-economical method. Another avenue involves the use of catalysts to facilitate the amide bond formation, thereby avoiding the use of stoichiometric coupling reagents. ucl.ac.uk Boric acid, for instance, has been shown to be an effective catalyst for the direct amidation of carboxylic acids. sciepub.com Similarly, nano-scale catalysts like nano-MgO have been utilized for solvent-free amide synthesis, offering high efficiency and recyclability. researchgate.net

Alternative energy sources can also contribute to greener synthetic protocols. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption in amidation reactions. mdpi.com Furthermore, electrochemical synthesis represents a novel and green methodology, using electrons as traceless reagents to drive reactions. researchgate.net Solvent-free approaches, such as using vinyl benzoate (B1203000) for N-benzoylation, also present a clean and efficient alternative for creating the amide functionality. tandfonline.comingentaconnect.com

| Strategy | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Aqueous Direct Amidation | Use of water as a solvent; metal- and base-free conditions. rsc.org | Environmentally benign, high atom economy, reduced waste. | Optimizing reaction conditions (temperature, pressure) for the specific substrates. |

| Catalytic Amidation | Employing catalysts like boric acid or nano-MgO. sciepub.comresearchgate.net | Avoids stoichiometric activators, catalyst can be recyclable, high efficiency. | Development of novel, highly active, and recoverable catalysts. |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. mdpi.com | Rapid reaction times, lower energy consumption, often higher yields. | Solvent-free microwave protocols and catalyst optimization. |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, using reagents like enol esters. tandfonline.comingentaconnect.com | Eliminates solvent waste, simplified purification, cost-effective. | Exploring the scope of solvent-free reagents for this class of compounds. |

| Electrochemical Synthesis | Using electricity to drive the chemical transformation. researchgate.net | Use of a "green" reagent (the electron), mild reaction conditions. | Designing electrochemical cells and identifying suitable electrode materials. |

Integration of this compound into Novel Advanced Materials and Nanotechnology

The distinct functional groups of this compound—the aromatic ring, the ester, and the amide—make it an attractive candidate for incorporation into advanced materials. openaccessjournals.com Aromatic compounds are fundamental building blocks for a wide range of materials, from polymers to pharmaceuticals. openaccessjournals.comjocpr.com

One of the most direct applications would be in polymer science. The molecule could serve as a functional monomer in the synthesis of polyesters or polyamides. The pendant amino-oxoethyl group could introduce specific properties into the polymer backbone, such as increased hydrophilicity, sites for further functionalization, or enhanced hydrogen bonding capabilities, which could influence the material's mechanical and thermal properties.

In the realm of nanotechnology, the molecule could be employed as a surface functionalization agent. researchgate.net For instance, it could be grafted onto the surface of nanomaterials like graphene or silica (B1680970) nanoparticles. mdpi.com The aromatic ring could engage in π-π stacking interactions with the surface of graphene, while the amide and ester groups could alter the surface chemistry, improving dispersibility in various solvents or providing reactive handles for attaching other molecules, such as sensors or drugs. mdpi.com

Furthermore, the capacity of the amide and ester groups to form hydrogen bonds makes this molecule a potential building block for supramolecular chemistry. It could be a component in the design of self-assembling systems, liquid crystals, or functional ionic liquids where specific molecular arrangements lead to desired macroscopic properties. researchgate.net

| Application Area | Role of this compound | Key Functional Groups Involved | Potential Material Properties |

|---|---|---|---|

| Polymer Science | Functional monomer or additive. | Ester and Amide groups for polymerization; Aromatic ring for rigidity. | Modified thermal stability, enhanced mechanical strength, sites for cross-linking. |

| Surface Functionalization | Modifying agent for nanomaterials (e.g., graphene, nanoparticles). researchgate.netmdpi.com | Aromatic ring (π-π stacking), Amide/Ester (covalent attachment/H-bonding). | Improved dispersibility, biocompatibility, catalytic activity, sensing capabilities. |

| Supramolecular Chemistry | Building block for self-assembling materials. researchgate.net | Amide and Ester groups for hydrogen bonding. | Formation of gels, liquid crystals, or other ordered structures. |

| Functional Ionic Liquids | Component of a task-specific ionic liquid. researchgate.net | Entire molecule contributing to the cation or anion structure. | Specific catalytic activity, enhanced solubility for certain substrates. |

Unaddressed Research Gaps and Emerging Methodologies in the Study of this compound

The most significant research gap concerning this compound is the lack of foundational data on its synthesis, reactivity, and physical properties. There is a clear need for systematic studies to establish efficient and scalable synthetic routes.

Emerging methodologies in organic synthesis could be pivotal in addressing this gap. High-throughput experimentation (HTE) coupled with machine learning algorithms could rapidly screen a vast array of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols with minimal experimental effort. beilstein-journals.orgsemanticscholar.org This approach would accelerate the discovery of efficient synthetic methods for this molecule and its derivatives.

The bifunctional nature of the molecule itself suggests another avenue of research. researchgate.netnih.gov It could be explored as a versatile building block in organic synthesis. Methodologies involving bifunctional reagents, which can participate in multiple bond-forming events in a single operation, are highly sought after for their efficiency in building molecular complexity. researchgate.netnih.gov Investigating the differential reactivity of the ester and amide groups could lead to novel synthetic transformations.

Furthermore, the application of flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control. Continuous flow reactors can handle reactions with better heat and mass transfer, often leading to higher yields and purities.

Interdisciplinary Collaborations and Future Trajectories for Comprehensive Academic Research

A comprehensive understanding of this compound and its potential can only be achieved through interdisciplinary collaboration. acs.org The structure of the molecule places it at the intersection of several scientific disciplines.

Medicinal Chemistry and Biology: The aromatic amide motif is a common feature in many biologically active compounds and pharmaceuticals. jocpr.com Collaboration with medicinal chemists and biologists would be essential to screen the molecule and its derivatives for potential therapeutic activities. Its structural similarity to known pharmacophores could make it a starting point for drug discovery programs.

Materials Science and Engineering: As outlined previously, the molecule has significant potential in materials science. openaccessjournals.com Joint projects between synthetic chemists and materials scientists would be crucial to design, synthesize, and characterize new polymers and functional nanomaterials based on this scaffold.

Computational Chemistry: Theoretical studies can provide valuable insights into the molecule's properties and reactivity, guiding experimental work. Computational chemists can model its interactions with biological targets or predict the properties of materials derived from it, thereby saving significant experimental time and resources. jocpr.com

The future trajectory for research on this compound should be a multi-pronged approach. The initial focus should be on establishing robust and sustainable synthetic methods. Following this, a systematic exploration of its fundamental properties should be undertaken. Concurrently, interdisciplinary collaborations should be initiated to explore its potential in both medicinal and materials science, guided by computational predictions. Such a comprehensive approach will unlock the full scientific potential of this currently understudied molecule.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution .

- Purify intermediates using column chromatography to isolate the target compound.

Basic: How can crystallography validate the structure of this compound?

Answer:

X-ray diffraction (XRD) using SHELX software is the gold standard for structural confirmation:

Data Collection : Use high-resolution single-crystal data to resolve bond lengths and angles.

Refinement : Employ SHELXL for small-molecule refinement, adjusting parameters like thermal displacement .

Example :

Methyl phenoxymethyl benzoate derivatives were structurally validated via XRD, confirming stereochemistry and intramolecular interactions .

Advanced: How to resolve contradictions between experimental and computational NMR data?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

Solvent Calibration : Compare experimental shifts in deuterated solvents (e.g., DMSO-d6) with computed values using DFT methods .

Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria, as seen in phenacyl benzoate derivatives .

Case Study :

Ethyl 2-(aminomethyl)benzoate showed deviations in amine proton shifts due to hydrogen bonding; this was resolved by optimizing computational solvation models .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

Optimize each step using design of experiments (DoE):

Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for amidation efficiency .

Reaction Monitoring : Use inline FTIR or HPLC to identify bottlenecks .

Q. Reported Yields :

- Substitution reactions typically yield 60–75% after purification .

- Impurities like unreacted bromoethyl intermediates (≤5%) can reduce efficiency; mitigate via gradient elution .

Basic: Which analytical techniques confirm purity and functional groups?

Answer:

Advanced: How to design bioactivity assays for antimicrobial potential?

Answer:

Model Organisms : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Dose-Response : Use microdilution assays (MIC values) with positive controls (e.g., ciprofloxacin) .

Precedent :

Methyl phenoxymethyl benzoate derivatives showed MIC values of 8–32 µg/mL against fungal pathogens .

Basic: What safety protocols are critical during synthesis?

Answer:

- Ventilation : Handle amines and halogenated precursors in fume hoods to avoid inhalation .

- PPE : Use nitrile gloves and goggles; methyl benzoate derivatives can cause skin irritation .

Advanced: How does stereochemistry impact bioactivity?

Answer:

Use chiral HPLC or XRD to isolate enantiomers. For example:

- (E)-isomers of quinoline-based benzoates showed 10-fold higher activity than (Z)-forms due to receptor fit .

- Racemic mixtures may require separation via chiral columns (e.g., Chiralpak IA) .

Basic: What computational tools predict reactivity?

Answer:

- DFT Calculations : Gaussian or ORCA to model transition states for amidation .

- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., fungal enzymes) .

Advanced: How to address low solubility in bioassays?

Answer:

Prodrug Design : Introduce phosphate esters or PEGylated side chains .

Co-Solvents : Use DMSO-water mixtures (<5% DMSO) to maintain cell viability .

Example :

Trifluoromethoxy-substituted benzoates showed improved solubility via hydrophobic-lipophilic balance modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.